molecular formula C6H2ClN3O2S B1347146 5-Chloro-4-nitro-2,1,3-benzothiadiazole CAS No. 2274-89-7

5-Chloro-4-nitro-2,1,3-benzothiadiazole

Cat. No. B1347146
CAS RN: 2274-89-7
M. Wt: 215.62 g/mol
InChI Key: MSDMEVQEACHYNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitro-2,1,3-benzothiadiazole is a chemical compound that can be used to overcome herbicide resistance in weeds. It can also be used on fungal diseases of cotton and grapes .


Synthesis Analysis

The synthesis of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, is an important area of study in the chemistry of photoluminescent compounds. These compounds are used in the design of organic electronic devices .


Molecular Structure Analysis

The molecular structure of 5-Chloro-4-nitro-2,1,3-benzothiadiazole is an important aspect of its properties and reactivity. Understanding its structure is fundamental for the design and application of these derivatives in molecular organic electronic devices .


Chemical Reactions Analysis

The chemical reactions of 2,1,3-Benzothiadiazole and its derivatives, including 5-Chloro-4-nitro-2,1,3-benzothiadiazole, are fundamental for their use in light technology. These compounds can be used as constituents of organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-4-nitro-2,1,3-benzothiadiazole include a melting point of 141℃ and a boiling point of 348.8±22.0 °C. It has a density of 1.749 and a molecular weight of 215.62 g/mol .

Scientific Research Applications

Energetic and Structural Properties

Research on 4-nitro-2,1,3-benzothiadiazole, closely related to 5-Chloro-4-nitro-2,1,3-benzothiadiazole, reveals its energetic and structural properties through experimental and computational approaches. Studies indicate its potential in understanding the material's thermodynamic behaviors, which could be critical for its application in material science, particularly in developing materials with specific thermal and energetic requirements (Silva et al., 2012).

Nitric Oxide Release

Nitro derivatives of 2,1,3-benzothiadiazole, including modifications like 5-Chloro-4-nitro-2,1,3-benzothiadiazole, have been synthesized and evaluated for their ability to release nitric oxide. This property suggests potential applications in the medical field, especially in designing drugs or materials that can release nitric oxide for therapeutic purposes, highlighting its versatility beyond conventional applications (Konstantinova et al., 2018).

Coordination Chemistry and Crystal Engineering

The compound's utility extends to coordination chemistry and crystal engineering. Functionalized derivatives of 2,1,3-benzothiadiazole have been explored for metal coordination and organic solid engineering, demonstrating the compound's potential in developing new materials with desired electronic or structural properties. This application is crucial for advancing materials science, particularly in electronics and photonics (Bashirov et al., 2014).

Antimicrobial and Antiviral Activity

Studies also reveal the antimicrobial and antiviral potential of derivatives of 5-Chloro-4-nitro-2,1,3-benzothiadiazole. These compounds have been synthesized and tested for their efficacy against various pathogens, indicating their potential application in developing new antimicrobial and antiviral agents. Such research is pivotal in the pharmaceutical industry, especially in the ongoing battle against drug-resistant microbes (Akdemir & Ermut, 2013).

Future Directions

The future directions of research on 5-Chloro-4-nitro-2,1,3-benzothiadiazole and its derivatives are likely to focus on their potential applications in light technology. This includes their use in organic light-emitting diodes, solar cells, liquid crystals, dyes, photovoltaic cells, and many others .

properties

IUPAC Name

5-chloro-4-nitro-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDMEVQEACHYNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177282
Record name 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-nitro-2,1,3-benzothiadiazole

CAS RN

2274-89-7
Record name 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274897
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2274-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202425
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-4-(hydroxy(oxido)amino)-2,1,3-benzothiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-4-nitro-2,1,3-benzothiadiazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT9K8WZ9C5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-4-nitro-2,1,3-benzothiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-4-nitro-2,1,3-benzothiadiazole
Reactant of Route 3
5-Chloro-4-nitro-2,1,3-benzothiadiazole
Reactant of Route 4
5-Chloro-4-nitro-2,1,3-benzothiadiazole
Reactant of Route 5
5-Chloro-4-nitro-2,1,3-benzothiadiazole
Reactant of Route 6
5-Chloro-4-nitro-2,1,3-benzothiadiazole

Citations

For This Compound
5
Citations
ML Qi, P Wang, L Wang - Analytica chimica acta, 2003 - Elsevier
A new isocratic stability indicating HPLC method for determination of tizanidine in drug substance and formulated products is described. Chromatographic separation of tizanidine from …
Number of citations: 40 www.sciencedirect.com
P Hope, LA Wiles - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
o-Phenylenediamines react with sulphur monochloride forming 2,1,3-benzothiadiazoles. In acid solution the nitro-group of o-nitroanilines oxidises sulphur monochloride to thionyl …
Number of citations: 6 pubs.rsc.org
EG Salina, U Postiglione, LR Chiarelli, D Recchia… - Msphere, 2022 - Am Soc Microbiol
Tuberculosis (TB) still poses a global menace as one of the deadliest infectious diseases. A quarter of the human population is indeed latently infected with Mycobacterium tuberculosis …
Number of citations: 1 journals.asm.org
АН Мельникова, МП Прохорова, БВ Салов… - 2003 - elibrary.ru
Изобретение относится к способу получения 5-хлор-4-амино-2, 1, 3-бензотиадиазола восстановлением 5-хлор-4-нитро-2, 1, 3-бензотиадиазола протравленным железом, …
Number of citations: 0 elibrary.ru
VC Scoffone, O Ryabova, V Makarov… - Frontiers in …, 2015 - frontiersin.org
Burkholderia cenocepacia is a major concern for people suffering from cystic fibrosis as it contributes to serious respiratory tract infections. The lack of drugs effective against this …
Number of citations: 17 www.frontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.